molecular formula C7H5FN2 B1273240 4-Amino-2-fluorobenzonitrile CAS No. 53312-80-4

4-Amino-2-fluorobenzonitrile

Cat. No.: B1273240
CAS No.: 53312-80-4
M. Wt: 136.13 g/mol
InChI Key: FDUGOYTWYJZNNP-UHFFFAOYSA-N
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Description

4-Amino-2-fluorobenzonitrile is an organic compound with the molecular formula C₇H₅FN₂ It is a derivative of benzonitrile, where the benzene ring is substituted with an amino group at the 4-position and a fluorine atom at the 2-position

Biochemical Analysis

Biochemical Properties

4-Amino-2-fluorobenzonitrile plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis. This modulation can lead to altered cellular metabolism and changes in cell viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their function. For instance, its interaction with cytochrome P450 enzymes can lead to enzyme inhibition, resulting in altered metabolic pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with cumulative effects on cellular processes, such as sustained oxidative stress and chronic inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Threshold effects have been observed, where a specific dosage range results in significant biological activity without causing toxicity. At high doses, this compound can induce toxic effects, such as liver damage and impaired renal function .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites. The interaction with cofactors, such as NADPH, is essential for the enzymatic activity. The metabolic flux and levels of metabolites can be significantly affected by the presence of this compound, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and membrane permeability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The compound’s activity can be modulated by its localization, affecting its interactions with other biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-2-fluorobenzonitrile can be synthesized through several methods. One common approach involves the reduction of 2-fluoro-4-nitrobenzonitrile using tin(II) chloride dihydrate in ethyl acetate at room temperature, followed by neutralization with potassium carbonate . Another method includes the substitution reaction of 2,4-difluorobenzonitrile with an appropriate reagent to replace the fluorine atom at the 4-position with an amino group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield, safety, and cost-effectiveness. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-fluorobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group in 2-fluoro-4-nitrobenzonitrile can be reduced to an amino group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or acids.

Common Reagents and Conditions:

    Reduction: Tin(II) chloride dihydrate in ethyl acetate.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.

Major Products:

Scientific Research Applications

4-Amino-2-fluorobenzonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Amino-2,6-difluorobenzonitrile
  • 4-Amino-2-fluoro-5-methoxybenzonitrile
  • 4-Amino-2-fluorobenzoic acid

Comparison: 4-Amino-2-fluorobenzonitrile is unique due to the specific positioning of the amino and fluorine groups on the benzene ring. This arrangement imparts distinct chemical properties, such as reactivity and stability, making it suitable for specific applications that other similar compounds may not fulfill .

Properties

IUPAC Name

4-amino-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUGOYTWYJZNNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382646
Record name 4-Amino-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53312-80-4
Record name 4-Amino-2-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53312-80-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-fluorobenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2-fluorobenzonitrile
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Synthesis routes and methods I

Procedure details

A mixture of 4-nitro-2-fluorobenzonitrile (1.83 g, 5 mmol) and iron (1.68 g, 6 mmol) M a mixture of acetic acid (40 ml) and ethyl acetate (40 ml) was refluxed for 2 hours. The solid was filtered off and the filtrate was washed with water and extracted with ethyl acetate. The organic layer was dried over magnesium sulfate, concentrated and chromatographed (dichloromethane:acetone, 95:5) to yield 4-amino-2-fluorobenzonitrile (54a) (0.653 g, 4.8 mmol, 96%).
Quantity
1.83 g
Type
reactant
Reaction Step One
Name
Quantity
1.68 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The mixture of 2-fluoro-4-nitrobenzonitrile (8.31 g, 50 mmol) and tin (II) chloride dihydrate (56.4 g, 250 mmol) in 250 mL of EtOAc was stirred at 25° C. overnight. LCMS (78109-084) indicated the reaction was completed. 25 mL of sat. K2CO3 was added to the reaction. The resulting mixture was stirred at room temperature for 2 h and was followed by addition of 100 g of solid K2CO3. The mixture was stirred at room temperature for 2 hours. Solid was removed by filtration and further washed with EtOAc (50 mL×2). The filtrate was concentrated to yield 6.81 g (100%) of 4-amino-2-fluorobenzonitrile as an off white solid. 1H NMR (400 MHz, CDCl3) δ ppm 4.30 (s, 2H) 6.29-6.51 (m, 2H) 7.27-7.40 (m, 1H). MS (ESI) 137 (M+H).
Quantity
8.31 g
Type
reactant
Reaction Step One
Quantity
56.4 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
( 78109-084 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
[Compound]
Name
solid
Quantity
100 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 2-fluoro-4-nitrobenzonitrile (2.51 g) in methanol (125 mL) was added 10% palladium carbon (50% containing water, 237 mg), and the mixture was stirred under a hydrogen atmosphere for 3 hr. The reaction mixture was filtrated, and the filtrate was concentrated under reduced pressure. The residue was purified by basic silica gel column chromatography (eluent: hexane-ethyl acetate=1:1) to give the title compound as a pale-yellow solid (yield 1.43 g, 70%).
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
237 mg
Type
catalyst
Reaction Step One
Yield
70%

Synthesis routes and methods IV

Procedure details

A mixture of 4-nitro-2-fluorobenzonitrile (1.83 g, 5 mmol) and iron (1.68 g, 6 mmol) in a mixture of acetic acid (40 ml) and ethyl acetate (40 ml) was refluxed for 2 hours. The solid was filtered off and the filtrate was washed with water and extracted with ethyl acetate. The organic layer was dried over magnesium sulfate, concentrated and chromatographed (dichloromethane:acetone, 95:5) to yield 4-amino-2-fluorobenzonitrile (54a) (0.653 g, 4.8 mmol, 96%).
Quantity
1.83 g
Type
reactant
Reaction Step One
Name
Quantity
1.68 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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